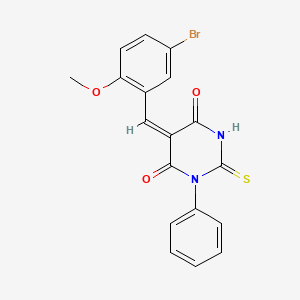
4-butoxy-N-(2-ethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(2-ethoxyphenyl)benzamide, also known as BPEB, is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. In
作用机制
4-butoxy-N-(2-ethoxyphenyl)benzamide acts as a negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 plays a crucial role in regulating glutamatergic neurotransmission, which is involved in various physiological processes, including learning and memory. 4-butoxy-N-(2-ethoxyphenyl)benzamide binds to a specific site on mGluR5, which results in a conformational change that reduces the receptor's activity.
Biochemical and Physiological Effects
4-butoxy-N-(2-ethoxyphenyl)benzamide has been shown to modulate glutamatergic neurotransmission in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens. 4-butoxy-N-(2-ethoxyphenyl)benzamide has been shown to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in reward processing. 4-butoxy-N-(2-ethoxyphenyl)benzamide has also been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia.
实验室实验的优点和局限性
4-butoxy-N-(2-ethoxyphenyl)benzamide is a selective antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various neurological disorders. 4-butoxy-N-(2-ethoxyphenyl)benzamide has high potency and specificity, which allows for precise modulation of glutamatergic neurotransmission. However, 4-butoxy-N-(2-ethoxyphenyl)benzamide has a short half-life, which limits its use in long-term studies. 4-butoxy-N-(2-ethoxyphenyl)benzamide also has poor solubility in aqueous solutions, which can affect its bioavailability.
未来方向
4-butoxy-N-(2-ethoxyphenyl)benzamide has the potential to be developed into a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Future research should focus on improving the pharmacokinetic properties of 4-butoxy-N-(2-ethoxyphenyl)benzamide, such as its half-life and solubility. 4-butoxy-N-(2-ethoxyphenyl)benzamide can also be used to study the role of mGluR5 in other physiological processes, such as pain perception and immune function. Further studies are needed to fully understand the mechanism of action of 4-butoxy-N-(2-ethoxyphenyl)benzamide and its potential therapeutic applications.
In conclusion, 4-butoxy-N-(2-ethoxyphenyl)benzamide is a valuable tool for studying the role of mGluR5 in various neurological disorders. 4-butoxy-N-(2-ethoxyphenyl)benzamide has high potency and specificity, which allows for precise modulation of glutamatergic neurotransmission. 4-butoxy-N-(2-ethoxyphenyl)benzamide has the potential to be developed into a therapeutic agent for various neurological disorders, and future research should focus on improving its pharmacokinetic properties and understanding its mechanism of action.
合成方法
4-butoxy-N-(2-ethoxyphenyl)benzamide has been synthesized using various methods, including the reaction of 4-butoxybenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-butoxybenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine (TEA). The yield of 4-butoxy-N-(2-ethoxyphenyl)benzamide using these methods is high, and the purity can be improved using column chromatography.
科学研究应用
4-butoxy-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential in scientific research applications, particularly in the field of neuroscience. 4-butoxy-N-(2-ethoxyphenyl)benzamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to modulate glutamatergic neurotransmission. 4-butoxy-N-(2-ethoxyphenyl)benzamide has been used to study the role of mGluR5 in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
4-butoxy-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-5-14-23-16-12-10-15(11-13-16)19(21)20-17-8-6-7-9-18(17)22-4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAZUSSAKLZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-ethoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyethyl)-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5202973.png)
![N-[2-(3-fluorophenyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5202988.png)

![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5202994.png)
![N-(2-methoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5202997.png)

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)


![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)